molecular formula C13H11NO B1216244 10,11-二氢二苯并[b,f][1,4]噁唑啉 CAS No. 2244-60-2

10,11-二氢二苯并[b,f][1,4]噁唑啉

货号 B1216244
CAS 编号: 2244-60-2
分子量: 197.23 g/mol
InChI 键: YUFONPPSLOZSAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives has been achieved through asymmetric alkynylation, combining chiral phosphoric acids and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with high enantiomeric excesses, showing the versatility and efficiency of this approach (Ren, Wang, & Liu, 2014).

Molecular Structure Analysis

Research into the molecular structure of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine and its derivatives has shown conformational preferences that are crucial for their reactivity and potential biological activity. For instance, solid-state conformational studies have revealed that these compounds can exhibit a "boat" conformation, which might influence their interaction with biological targets (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. The asymmetric transfer hydrogenation of these compounds has been performed with high conversion rates and enantioselectivity, demonstrating their chemical versatility and applicability in producing biologically active derivatives (More & Bhanage, 2017).

科学研究应用

合成和催化应用

  1. 不对称炔基化:使用手性磷酸和Ag(I)催化剂实现了七元环亚胺二苯并[b,f][1,4]噁唑啉的不对称炔基化。该方法合成了光学活性的11-取代衍生物,对杂环产物转化很重要 (Ren, Wang, & Liu, 2014)

  2. 不对称转移氢化:在水中使用(R,R)-Ru-Ts-DPEN复合物对二苯并[b,f][1,4]噁唑啉化合物进行不对称转移氢化(ATH),提供了具有高对映选择性和优异转化率的生物活性衍生物,展示了其环境友好性 (More & Bhanage, 2017)

  3. 对映选择性加成:在二苯并[b,f][1,4]噁唑啉上,使用(R)-VAPOL-Zn(II)复合物催化的Et2Zn对映选择性烷基化,得到手性的11-乙基衍生物,标志着这种反应在环状醛胺上的首次实例 (Munck, Sukowski, Vila, & Pedro, 2017)

  4. 多氟衍生物合成:合成了二苯并[b,f][1,4]噁唑啉的多氟衍生物类似物,这些类似物在中枢神经系统上表现出各种生物活性,特别是作为合成类精神药物如Sintamil和loxapine的中间体。这些衍生物在合成化学中起着重要作用 (Gerasimova, Konstantinova, & Petrenko, 1989)

化学转化和反应

  1. 催化的对映选择性反应:在药物化学中具有重要意义的二苯并[b,f][1,4]噁唑啉结构被用于各种对映选择性反应。这些反应产生具有广泛生物和药理活性的手性衍生物 (Munck, Vila, & Pedro, 2018)

  2. 微生物转化:真菌对8-氯-10,11-二氢二苯并[b,f][1,4]噁唑啉的微生物转化导致新的衍生物产生,突显了生物技术应用的潜力 (Jiu, Mizuba, & Hribar, 1977)

合成和结构研究

  1. 通过环化获得苯并-δ-磷内酰胺:使用二芳基(芳基)膦和环状亚胺二苯并[b,f][1,4]噁唑啉的微波辅助环化导致五环苯并-δ-磷内酰胺的形成,表明了一条新颖的合成途径 (Luo & Xu, 2020)

  2. 代谢研究:对10,11-二氢二苯并[b,f][1,4]噁唑啉-11-(1OH)-酮的体内代谢进行了研究,显示了一个羟基化过程和NIH转移,表明了其药代动力学特性 (Harrison, Clarke, Inch, & Upshall, 1978)

  3. 固相合成:通过SNAr方法合成2-取代二苯[b,f]噁唑啉-11(10H)-酮的固相合成展示了这些化合物的高效组装,突显了它们在化学库中的潜力 (Ouyang, Tamayo, & Kiselyov, 1999)

安全和危害

10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a chemical compound that should be handled with care. The safety information can be found in the Material Safety Data Sheet (MSDS) .

属性

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFONPPSLOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Synthesis routes and methods I

Procedure details

In a one liter three neck flask (argon atmosphere) was placed 50 ml of dry THF and 7.97 g (0.21 mole) of LAH. The suspension was stirred and a warm suspension of 29.57 g (0.14 mole) of 10,11-dihydro dibenz[b,f][1,4]oxazepine-11-one (Aldrich) in 500 ml of THF was added in a slow stream. The reaction mixture was stirred and heated to reflux for 3 hr. The reaction mixture was cooled and cautiously treated with 15 ml of water and 15 ml of saturated sodium sulfate solution. The mixture was stirred and heated to reflux for one hr. The solids were removed by filtration and washed with THF. The filtrate was concentrated to dryness to give 26.90 g of an oil that crystallized on standing. The nearly pure crystalline product was used in the next step without further purification.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
29.57 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

Dibenzo[b,f][1,4]oxazepin-11(10H)-one (1.001 g, 4.7 mmol) was dissolved in THF (20 mL) and the borane (2M in THF, 20 mL, 40.0 mmol) was added. The reaction mixture was refluxed for 3 hours. The mixture was cooled down to room temperature and an excess of ethanol was added to quench the reaction. The resulting mixture was refluxed for 2 hours. The mixture was cooled down and concentrated in vacuo. The residue was dissolved in ethyl acetate and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and evaporated to afford title compound 398 (0.945 g, quantitative). MS (m/z): 198.1 (M+H). 1H NMR (CD3OD) δ (ppm): 7.29-7.19 (m, 2H), 7.16-7.04 (m, 2H), 7.01-6.99 (m, 1H), 6.82-6.78 (m, 1H), 6.63-6.59 (m, 2H), 4.88 (s, 1H), 4.39 (s, 2H). MS (m/z): 198.1 (M+H).
Quantity
1.001 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a dry 250 ml three-necked flask equipped with reflux condenser and thermometer, lithium aluminum hydride (1.8 g, 0.047 mol) was suspended in dry diethyl ether (75 ml) under a nitrogen atmosphere. Cautiously, 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (5.0 g, 0.024 mol) was added in portions. The mixture was heated at reflux temperature for 5 hours, cooled to room temperature and left stirring overnight. The reaction mixture was quenched by cautious addition of water (1.8 ml), 4N sodium hydroxide (1.8 ml) and finally water (5.4 ml). Diethyl ether and toluene were added and the mixture was filtered. The filtercake was washed with diethyl ether, toluene and ethyl acetate, successively. The filtrate was evaporated until dryness, affording 4.55 g (96%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2.0 g of 8-chloro-10,11-dihydrodibenz [b,f][1,4]oxazepine, 0.77 g of sodium hydroxide, and 5% palladium on carbon in 50 mL of ethanol (3A) was shaken at 60 psi hydrogen in a Parr hydrogenator at room temperature for 3.67 hours. The catalyst was filtered from the reaction and the solution was evaporated under vacuum. The residue was taken up in chloroform, washed with water and brine, dried over magnesium sulfate, and evaporated under vacuum to yield 1.16 g (68.1%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine as a tan solid. Mp: 74°-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 2
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 3
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 4
Reactant of Route 4
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 5
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 6
10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Citations

For This Compound
45
Citations
YY Ren, YQ Wang, S Liu - The Journal of Organic Chemistry, 2014 - ACS Publications
Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines is successfully achieved by combining chiral phosphoric acid and Ag(I) catalysts. Various …
Number of citations: 47 pubs.acs.org
N Zaware, M Ohlmeyer - Heterocyclic Communications, 2014 - degruyter.com
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest. Twelve recent synthetic protocols to construct …
Number of citations: 28 www.degruyter.com
S Choudhary, AP Pawar, J Yadav… - The Journal of …, 2018 - ACS Publications
An efficient protocol for the catalytic asymmetric synthesis of new dibenzo[b,f][1,4]-oxazepine-fused 1,2-dihydropyridines (DHPs) has been described under metal-free conditions. This …
Number of citations: 22 pubs.acs.org
L De Munck, C Vila, JR Pedro - European Journal of Organic …, 2018 - Wiley Online Library
The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry that displays a wide variety of biological and pharmacological activities. However, catalytic …
MVS Suryanarayana, AK Nigam, A Mazumder… - 2017 - nopr.niscpr.res.in
The riot control agent dibenz[b,f]-1,4-oxazepine (CR) is widely used by the law enforcement agencies. Since it is mostly dispersed using explosive device to cause the desired effect, …
Number of citations: 2 nopr.niscpr.res.in
HJM Gijsen, D Berthelot, M Zaja, B Brône… - Journal of medicinal …, 2010 - ACS Publications
The TRPA1 channel can be considered as a key biological sensor to irritant chemicals. In this paper, the discovery of 11H-dibenz[b,e]azepines (morphanthridines) and dibenz[b,f][1,4]…
Number of citations: 91 pubs.acs.org
L De Munck, V Sukowski, C Vila, MC Muñoz… - Organic Chemistry …, 2017 - pubs.rsc.org
A catalytic enantioselective aza-Reformatsky reaction is reported with cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate leading to the synthesis of chiral ethyl 2-(10,11-…
Number of citations: 19 pubs.rsc.org
GV More, BM Bhanage - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
This is the first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in the presence of an (R,R)-Ru-Ts-DPEN complex. The developed …
Number of citations: 19 pubs.rsc.org
YD Shao, DD Han, XY Yang, DD Zhou… - European Journal of …, 2019 - Wiley Online Library
In this study, we have successfully developed the first organocatalytic asymmetric aza‐Henry reaction of dibenzo[b,f][1,4]oxazepines as a representative class of unactivated seven‐…
YY Ren, YQ Wang, S Liu, K Pan - ChemCatChem, 2014 - Wiley Online Library
An enantioselective direct Mannich reaction of different acetophenone derivatives with various substituted seven‐membered cyclic imines using (S)‐azetidine‐2‐carboxylic acid as an …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。